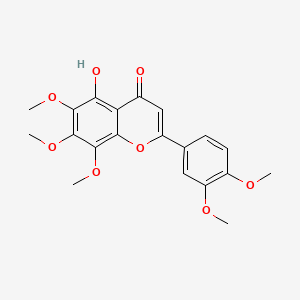

5-O-Demethylnobiletin

概要

説明

デメチルノビレチンは、柑橘類に主に含まれるポリメトキシフラボンです。 抗酸化、抗炎症、抗癌などの様々な健康増進作用により、注目を集めています .

製法

合成経路と反応条件

デメチルノビレチンは、ノビレチンの脱メチル化によって合成することができます。 このプロセスには、三臭化ホウ素や塩化アルミニウムなどの試薬を制御された条件下で使用することが含まれます . 反応は通常、ジクロロメタンなどの有機溶媒中で低温で行われ、生成物の分解を防ぎます .

工業生産方法

デメチルノビレチンの工業生産には、柑橘類の果皮からのノビレチンの抽出とそれに続く化学修飾が含まれます。 このプロセスには、最終生成物の純度を確保するための高速液体クロマトグラフィー(HPLC)などの精製工程が含まれます .

準備方法

Synthetic Routes and Reaction Conditions

Demethylnobiletin can be synthesized through the demethylation of nobiletin. This process involves the use of reagents such as boron tribromide or aluminum chloride under controlled conditions . The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent degradation of the product .

Industrial Production Methods

Industrial production of demethylnobiletin involves the extraction of nobiletin from citrus peels followed by its chemical modification. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

化学反応の分析

反応の種類

デメチルノビレチンは、以下の反応など、様々な化学反応を起こします。

酸化: キノンやその他の酸化誘導体を形成するために酸化される可能性があります。

還元: 還元反応は、それをより酸化されていない形態に変換することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応は通常、制御された温度とpHで実施され、特異性と収率を確保します .

主な生成物

これらの反応から生成される主な生成物には、様々な水酸化誘導体とメトキシ化誘導体があり、それらの増強された生物活性について研究されています .

科学研究の応用

化学: 他の生物活性フラボノイドを合成するための前駆体として使用されます。

生物学: 細胞増殖とアポトーシスに関与する主要なシグナル伝達経路を調節することが示されています.

科学的研究の応用

Hepatoprotective Effects

Mechanism of Action

5-O-Demethylnobiletin exhibits significant hepatoprotective properties, particularly against carbon tetrachloride (CCl4)-induced liver injury. Studies demonstrate that it reduces oxidative stress and apoptosis in liver cells by enhancing antioxidant responses and modulating inflammatory pathways. Specifically, it decreases the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while promoting autophagy through the upregulation of Beclin-1 and LC3 proteins .

Case Study: CCl4-Induced Liver Injury

In a study involving BALB/c male mice treated with CCl4, co-administration of this compound resulted in:

- Reduction of collagen deposition : Indicating decreased fibrosis.

- Decreased liver-to-body weight ratio : Suggesting improved liver health.

- Enhanced cell viability : HepG2 cells treated with this compound showed over 90% viability compared to significantly lower rates in CCl4-only groups .

Anticancer Properties

Leukemia Treatment

this compound has shown promise as an anticancer agent, particularly against acute myeloid leukemia (AML). Research indicates that it inhibits cell proliferation in various leukemia cell lines, including THP-1 and U-937, by inducing cell cycle arrest and apoptosis. The compound modulates key regulatory proteins such as cyclins and p21 .

Case Study: In Vitro Analysis

In vitro studies reported the following IC50 values for different leukemia cell lines:

- THP-1 : 32.3 μM

- U-937 : 30.4 μM

- HL-60 : 85.7 μM

This data suggests that this compound is particularly effective against monocytic AML cells .

Glioblastoma Treatment

Recent findings also highlight the efficacy of this compound in glioblastoma treatment. It induces G0/G1 phase cell cycle arrest and promotes apoptosis through downregulation of Cyclin D1 and CDK6 while activating caspase pathways .

Anti-inflammatory Effects

Mechanism of Action

The anti-inflammatory properties of this compound have been demonstrated in various models, including lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound significantly reduces nitric oxide production and modulates inflammatory mediators .

Case Study: RAW264.7 Macrophage Cells

In experiments with RAW264.7 macrophage cells:

- This compound reduced NO production by up to 76% at concentrations of 10 μM , showcasing its potential as an anti-inflammatory agent .

Summary Table of Applications

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Hepatoprotection | Reduces oxidative stress | Decreased collagen deposition; improved liver health in animal models |

| Cancer Treatment | Induces apoptosis & cell cycle arrest | Significant inhibition of leukemia cell proliferation; effective in glioblastoma |

| Anti-inflammation | Modulates inflammatory pathways | Up to 76% reduction in nitric oxide production in macrophage models |

作用機序

デメチルノビレチンは、いくつかの分子経路を通じてその効果を発揮します。

類似化合物との比較

デメチルノビレチンは、その特異的な分子構造と増強された生物活性により、その誘導体の中でユニークです。類似の化合物には以下のようなものがあります。

- 3’-デメチルノビレチン

- 4’-デメチルノビレチン

- 3’,4’-ジデメチルノビレチン

- ノビレチン

生物活性

5-O-Demethylnobiletin (5-DN) is a polymethoxylated flavonoid primarily found in citrus plants, particularly in the peel of sweet oranges. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anticancer, and hepatoprotective effects. This article consolidates research findings on the biological activity of 5-DN, supported by data tables and case studies.

Chemical Structure and Metabolism

This compound is characterized by its unique chemical structure, which includes multiple methoxy groups. Upon ingestion, it undergoes metabolic transformation into several metabolites, notably 5,3'-didemethylnobiletin (M1), 5,4'-didemethylnobiletin (M2), and 5,3',4'-tridemethylnobiletin (M3). These metabolites have been shown to exhibit enhanced biological activities compared to the parent compound .

Anti-Inflammatory Activity

Research indicates that 5-DN possesses significant anti-inflammatory properties. A study demonstrated that 5-DN and its metabolites effectively inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The metabolites M2 and M3 exhibited stronger inhibitory effects than 5-DN itself .

Table: Inhibitory Effects on NO Production

| Compound | Concentration (µM) | Inhibition Rate (%) |

|---|---|---|

| 5-DN | 10 | 23 |

| M1 | 10 | 30 |

| M2 | 10 | 76 |

| M3 | 10 | 31 |

This table illustrates the varying efficacy of 5-DN and its metabolites in reducing NO production.

Anticancer Effects

5-DN has been studied for its potential anticancer properties. It was found to inhibit cell proliferation in various cancer cell lines, including human acute myeloid leukemia (AML) cells. In vitro studies showed that treatment with 5-DN at concentrations of 20 to 80 µM resulted in significant reductions in cell viability without causing cytotoxicity in normal peripheral blood mononuclear cells (PBMCs) .

Case Study: Cell Viability Assay

In a controlled experiment, human AML cells were treated with varying concentrations of 5-DN over a period of 48 to 96 hours. The results indicated a marked decrease in cell viability at higher concentrations, underscoring the compound's potential as an anticancer agent .

Hepatoprotective Properties

The hepatoprotective effects of 5-DN have also been documented. A study involving CCl₄-induced liver injury in mice demonstrated that treatment with 5-DN significantly reduced collagen deposition and liver damage markers. The compound acted by modulating inflammatory pathways and promoting autophagy within liver tissues .

Table: Effects on Liver Injury Markers

| Treatment Group | Liver-to-Body Weight Ratio | Collagen Deposition Score |

|---|---|---|

| CCl₄ Only | Increased | High |

| CCl₄ + 1 mg/kg | Decreased | Moderate |

| CCl₄ + 2 mg/kg | Decreased | Low |

This table summarizes the protective effects of different doses of 5-DN against liver injury induced by CCl₄.

The pharmacological activity of 5-DN is mediated through various signaling pathways:

- JAK2/STAT3 Pathway : Involved in cell proliferation and survival.

- Caspase-dependent Apoptosis : Induces programmed cell death in cancer cells.

- ROS-AKT/mTOR Pathway : Regulates autophagy and cellular stress responses.

- MAPK and PKA-CREB Pathways : Modulate inflammatory responses and cellular metabolism .

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O8/c1-23-12-7-6-10(8-14(12)24-2)13-9-11(21)15-16(22)18(25-3)20(27-5)19(26-4)17(15)28-13/h6-9,22H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFJNFPSMUCECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176134 | |

| Record name | 5-Demethylnobiletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Demethylnobiletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2174-59-6 | |

| Record name | 5-Demethylnobiletin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2174-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Demethylnobiletin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002174596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Demethylnobiletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-O-DESMETHYLNOBILETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGE0V42MOT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Demethylnobiletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

145 - 146 °C | |

| Record name | Demethylnobiletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。